molecular formula C14H15ClFN3O2 B2640900 2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2034568-16-4

2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide

Cat. No.: B2640900
CAS No.: 2034568-16-4
M. Wt: 311.74
InChI Key: RYOWULVAWHVYKS-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved through the reaction of 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with 2-(1H-imidazol-1-yl)ethanol under basic conditions.

    Final Coupling: The final step involves the coupling of the imidazole-substituted benzamide with 2-chloroethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The benzamide core can be reduced to the corresponding amine under reducing conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.

    Reduction: Reduction of the benzamide core can yield the corresponding amine.

    Substitution: Substitution of the chloro and fluoro groups can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving imidazole-containing compounds.

    Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide: This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups.

    This compound: Similar compounds include other benzamide derivatives with different substituents on the benzene ring or variations in the imidazole moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOWULVAWHVYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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